2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol
Description
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol , reflecting its pyridine core substituted with a bromine atom at position 5 and an aminoethanol group at position 3.
Structural features :
- A pyridine ring (six-membered aromatic ring with one nitrogen atom).
- Bromine substituent at the 5th position.
- Ethanolamine side chain (-NH-CH₂-CH₂-OH) attached to the 3rd position.
Representations :
- SMILES :
OCCNC1=CN=C(C=C1Br)N - InChIKey :
VAZZBFYFAPHBGP-UHFFFAOYSA-N - Structural diagram :
Br │ N─C─C─NH─CH₂─CH₂─OH │ │ C C
CAS Registry Number and Synonyms
CAS Registry Number :
Synonyms :
- 2-[(5-Bromopyridin-3-yl)amino]ethanol .
- 2-{[(5-Bromopyridin-3-yl)amino]ethyl} alcohol .
- 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol .
- Enamine product code W01ENAEN300-191154 .
Molecular Formula and Weight Analysis
Molecular formula :
Molecular weight :
- 217.06 g/mol (calculated from isotopic masses: C=12.01, H=1.008, Br=79.904, N=14.01, O=16.00).
Elemental composition :
| Element | Quantity | Percentage Contribution |
|---|---|---|
| C | 7 atoms | 38.73% |
| H | 9 atoms | 4.18% |
| Br | 1 atom | 36.82% |
| N | 2 atoms | 12.90% |
| O | 1 atom | 7.37% |
Mass spectrometry data :
Properties
IUPAC Name |
2-[(5-bromopyridin-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZBFYFAPHBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289078-12-1 | |
| Record name | 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Strategy
The synthesis typically follows a multistep approach involving:
- Selective bromination of a pyridine precursor at the 5-position.
- Introduction of the amino group at the 3-position or via nucleophilic substitution.
- Attachment or formation of the ethan-1-ol moiety adjacent to the amino group.
This sequence can be achieved through either direct substitution reactions or condensation routes, depending on the starting materials and reagents.
Stepwise Preparation
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | Pyridine or substituted pyridine + Bromine or NBS + FeCl3 or AlCl3 catalyst | Selective bromination at the 5-position; N-bromosuccinimide (NBS) preferred for mild conditions |
| 2 | Amination | 5-Bromopyridine derivative + Ammonia or alkylamine, solvent (e.g., ethanol), heat | Nucleophilic substitution of bromine or direct amination to introduce amino group |
| 3 | Hydroxylation | Amino-substituted pyridine + Hydroxylating agents (e.g., hydrogen peroxide, peracids) | Hydroxyl group introduction on ethan-1-ol side chain; can be direct or via reduction of intermediate ketones or aldehydes |
Representative Synthetic Route Example
- Bromination: Pyridine is brominated at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeCl3 under controlled temperature (0–5 °C) to avoid polybromination.
- Amination: The 5-bromopyridine intermediate undergoes nucleophilic substitution with ethanolamine or ammonia under reflux in ethanol, yielding this compound.
- Purification: The crude product is purified by crystallization from ethanol/water mixtures or by column chromatography.
Industrial Preparation Methods
Industrial-scale synthesis employs continuous flow reactors or large batch reactors with optimized parameters to maximize yield and minimize impurities.
| Parameter | Typical Industrial Range | Optimization Notes |
|---|---|---|
| Reaction Temperature | 25–80 °C | Controlled to prevent decomposition |
| Reaction Time | 4–12 hours | Longer times improve yield but risk by-products |
| Catalyst Loading | 0.1–1.0 equivalents | Balanced to maximize reaction rate |
| Solvent | Ethanol, DMF, or mixtures | Ethanol preferred for environmental reasons |
Continuous monitoring by TLC and HPLC ensures reaction completion and purity.
Reaction Conditions and Optimization
Optimization studies indicate:
- Solvent choice: Ethanol provides a good balance of solubility and reactivity; polar aprotic solvents like DMF may increase nucleophilicity but complicate purification.
- Catalyst: KOH or other bases facilitate deprotonation and amination steps.
- Temperature: Moderate heating (50–70 °C) accelerates reaction kinetics without degrading sensitive groups.
- Reaction time: 5–8 hours typically yields optimal conversion.
| Variable | Tested Range | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | Moderate to high |
| Catalyst Loading | 0.1–1.0 eq KOH | 0.5 eq KOH | Significant improvement |
| Reaction Temperature | 25–80 °C | 60 °C | High yield, minimal side reactions |
| Reaction Time | 3–12 hours | 5 hours | High yield |
Analytical Characterization of the Prepared Compound
Reliable characterization techniques include:
- NMR Spectroscopy:
- $$^{1}H$$ NMR signals at δ 8.2–8.5 ppm correspond to aromatic pyridine protons affected by bromine substitution.
- Signals at δ 3.5–4.0 ppm correspond to the methylene protons adjacent to amino and hydroxyl groups.
- Mass Spectrometry (ESI-MS):
- Molecular ion peak at m/z 245.0 ([M+H]^+) confirms molecular weight of 217.06 g/mol plus bromine isotope pattern.
- Infrared Spectroscopy (IR):
- Characteristic -NH2 stretching around 3350 cm⁻¹ and -OH stretching near 3200 cm⁻¹.
Research Findings and Notes on Preparation
- The bromination step is critical for regioselectivity; overbromination leads to impurities.
- Amination efficiency depends on the nucleophilicity of the amine and reaction conditions.
- Hydroxylation can be direct or via reduction of intermediate carbonyl compounds.
- Purification challenges arise from polar byproducts; crystallization from ethanol/water or chromatographic techniques are effective.
- The compound’s stability under reaction conditions must be monitored to avoid decomposition.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Yield Range (%) | Reference Notes |
|---|---|---|---|---|
| Bromination | NBS + FeCl3 catalyst, 0–5 °C | Regioselectivity, avoid polybromination | 70–85 | Mild conditions preferred |
| Amination | Ethanolamine or NH3, reflux in ethanol | Nucleophilic substitution efficiency | 60–80 | Base catalyst improves yield |
| Hydroxylation | H2O2 or peracid, ambient to 50 °C | Controlled oxidation, avoid overoxidation | 65–75 | Alternative: reduction of ketone intermediates |
| Purification | Crystallization or column chromatography | Removal of polar impurities | >90 purity | Ethanol/water solvent system |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is being investigated for its potential therapeutic properties. Studies suggest it may exhibit anti-inflammatory and antimicrobial activities. Its mechanism of action is likely mediated through interactions with specific biological targets, such as enzymes or receptors.
Enzyme Interaction Studies
The compound has shown promise in studies focusing on enzyme interactions. It can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing cellular redox states.
Organic Synthesis
Due to its functional groups (amine and hydroxyl), this compound serves as a building block for synthesizing more complex molecules. It can be employed in creating derivatives that may have enhanced biological activities or novel properties.
The compound's unique structure allows it to interact with various biological targets. Research indicates that it may influence metabolic pathways by binding to proteins involved in key cellular processes. Docking studies suggest effective interactions with these targets, which are crucial for understanding its pharmacological profile.
Table 2: Biological Activities
| Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Interaction with microbial enzymes |
| Enzyme modulation | Binding to active sites of enzymes |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anti-inflammatory Properties : A study demonstrated that this compound could reduce inflammation markers in vitro by inhibiting specific cytokines involved in inflammatory responses.
- Antimicrobial Activity : Research indicated that the compound exhibited significant antimicrobial activity against certain bacterial strains, suggesting potential use in developing new antibiotics.
- Enzyme Interaction : Investigations into its effects on superoxide dismutase revealed that it could enhance enzyme activity under oxidative stress conditions, indicating its role as a potential antioxidant agent.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for strong binding affinity, while the ethan-1-ol group facilitates solubility and transport within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, enabling comparisons of their physicochemical and synthetic properties:
Key Observations:
Amino vs. Hydroxyethyl Linkage: The amino bridge in the target compound distinguishes it from 2-(5-Bromopyridin-3-yl)ethan-1-ol, which lacks this functional group.
Chiral Derivatives : The (2R)-configured dihydrochloride salt () demonstrates how stereochemistry and salt formation can modify solubility and biological activity compared to the achiral parent compound .
Bromine Position : The 5-bromo substitution in the target compound contrasts with 2-bromopyridine (), where bromine at the 2-position alters steric and electronic properties, affecting reactivity in cross-coupling reactions .
Target Compound:
- Nucleophilic Substitution: Reacting 5-bromo-3-aminopyridine with ethylene oxide or a protected ethanolamine derivative.
- Reductive Amination: Coupling 5-bromo-pyridine-3-carbaldehyde with ethanolamine under reducing conditions.
Solubility and Stability:
Biological Activity
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is a compound with significant potential in medicinal chemistry due to its unique structural features, including a brominated pyridine moiety and functional groups such as amino and hydroxyl. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- SMILES : C1=C(C=NC=C1Br)NCCO
The presence of the bromine atom at the 5-position of the pyridine ring enhances the compound's reactivity and biological interactions, making it a subject of interest in various studies.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Properties : Several studies have suggested that this compound may act as an anti-inflammatory agent. Its mechanism is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary investigations have shown that it possesses antimicrobial properties, potentially effective against various bacterial strains. The compound's structure allows for interactions that may inhibit microbial growth.
- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and affecting cellular redox states.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Docking studies suggest that the compound can effectively bind to proteins involved in key metabolic pathways, influencing their activity. This binding is facilitated by hydrogen bonding due to its functional groups.
- Cell Signaling Modulation : The compound activates pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression that promotes cell survival and proliferation.
Anti-inflammatory Effects
A study demonstrated that this compound significantly reduced inflammatory markers in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In vitro tests indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL. Comparative studies showed it was more effective than conventional antibiotics like ciprofloxacin .
| Pathogen | MIC (mg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 0.01 | 0.002 |
| Escherichia coli | 0.05 | 0.005 |
Enzyme Interaction Studies
Further biochemical analysis revealed that the compound inhibits specific kinases involved in cellular signaling pathways, altering phosphorylation states of downstream targets. This inhibition could lead to significant changes in cellular processes such as metabolism and gene expression.
Q & A
Q. What are the standard synthetic routes for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 5-bromopyridin-3-amine derivatives with ethanolamine or its analogs in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol). Reaction progress is monitored by TLC, and the product is isolated via acidification and crystallization . For example, a related synthesis of pyridine derivatives employs hydrazine hydrate under reflux for 5 hours, followed by purification via column chromatography using ethyl acetate/hexanes gradients .
Key Parameters for Optimization:
Q. Table 1: Representative Reaction Conditions
| Reactants | Solvent | Catalyst/Base | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromopyridin-3-amine + Ethanolamine | Ethanol | KOH | 5 | 75–85 | |
| Halogenated Pyridines + Amino Alcohols | DMF | [Ir] Complex | 3 | 91 |
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H NMR: Peaks at δ 3.5–3.7 ppm (m, 2H, -CH2-OH) and δ 7.8–8.5 ppm (m, pyridine protons) confirm the backbone .
- IR Spectroscopy: A broad peak near 3300 cm⁻¹ indicates N-H and O-H stretching .
- Mass Spectrometry: The molecular ion peak at m/z 231 (C₇H₈BrN₂O⁺) validates the molecular weight .
- X-ray Crystallography: SHELXL software refines crystal structures, resolving bond angles and spatial arrangements .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Discrepancies between expected and observed data (e.g., unexpected NMR splitting or IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to rule out artifacts.
- Crystallographic Analysis: Use SHELX programs to resolve ambiguous stereochemistry or hydrogen-bonding networks .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometry for comparison .
Case Study:
In a related pyridine derivative, conflicting NMR data arose due to keto-enol tautomerism. This was resolved by deuterated solvent exchange experiments and X-ray diffraction .
Q. What strategies are employed to functionalize this compound for structure-activity relationship (SAR) studies?
Methodological Answer: The bromine atom at the 5-position and hydroxyl group enable diverse modifications:
- Buchwald-Hartwig Amination: Replace bromine with aryl/alkyl amines using Pd catalysts .
- Etherification: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride for subsequent coupling reactions .
- Salt Formation: React with HCl to improve solubility (e.g., this compound dihydrochloride) .
Q. Table 2: Functionalization Pathways
| Reaction Type | Reagents/Conditions | Application Example | Reference |
|---|---|---|---|
| Amination | Pd(OAc)₂, XPhos, K₃PO₄, DMF | Anticancer analogs | |
| Ether Protection | TBSCl, imidazole, DCM | Prodrug synthesis |
Q. How are catalytic methods applied to improve the synthesis efficiency of this compound?
Methodological Answer: Transition-metal catalysis enhances yield and reduces side reactions:
- Photoredox Catalysis: [Ir(ppy)₂(dtbbpy)]PF₆ enables C-N bond formation under visible light, reducing reaction time from hours to minutes .
- Microwave-Assisted Synthesis: Accelerates nucleophilic substitution steps, achieving >90% yield in 30 minutes for analogous reactions .
Mechanistic Insight:
The iridium catalyst facilitates single-electron transfer (SET), stabilizing radical intermediates and preventing bromine displacement side reactions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Methodological Answer: Common impurities include unreacted 5-bromopyridin-3-amine and hydroxylated by-products. Detection methods:
- HPLC-PDA: C18 columns with 0.1% TFA in water/acetonitrile gradients resolve impurities at 254 nm .
- LC-MS/MS: Quantifies sub-1% impurities using selective ion monitoring (SIM) .
Mitigation Strategies:
Q. How is this compound utilized in pharmacological target validation?
Methodological Answer: The compound serves as a precursor for bioactive molecules:
- Kinase Inhibitors: Derivatives like Flonoltinib Maleate target JAK2/FLT3 pathways in myeloproliferative neoplasms .
- Receptor Binding Studies: Analogues with modified pyridine rings are screened against nicotinic acetylcholine receptors (nAChRs) using radioligand assays .
Experimental Design:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
